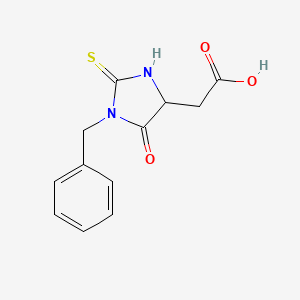

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 52730-34-4, is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of thioxoimidazolidinones, which are known for their potential therapeutic applications, including anti-tumor and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S, with a molecular weight of 264.30 g/mol. The compound features a unique structure that includes a thioxoimidazolidinone core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.30 g/mol |

| CAS Number | 52730-34-4 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of thioxoimidazolidinones could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .

Inhibition of Perforin Activity

A notable study explored the inhibition of perforin, a protein involved in immune responses. Compounds similar to this compound showed effectiveness in inhibiting perforin activity, which is crucial for cytotoxic T lymphocyte function. This inhibition can prevent the lysis of target cells, suggesting potential applications in modulating immune responses .

Aldose Reductase Inhibition

The compound has also been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, this compound may help mitigate the effects of hyperglycemia on tissues, thereby offering therapeutic benefits in diabetes management.

Antifungal Properties

Preliminary studies suggest that this compound may possess antifungal properties. This aspect is particularly relevant given the increasing prevalence of fungal infections and the need for new antifungal agents.

Structure–Activity Relationship Studies

Research has focused on the structure–activity relationships (SAR) of various thioxoimidazolidinone derivatives. These studies have shown that modifications to the benzyl group can significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish inhibitory effects on perforin and cancer cell proliferation .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. In vivo studies are necessary to confirm these findings and assess the pharmacokinetics and toxicity profiles of this compound in animal models.

Analyse Chemischer Reaktionen

Esterification of the Acetic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example: 1 Benzyl 5 oxo 2 thioxo imidazolidin 4 yl acetic acid+MeOHH+Methyl ester derivative+H2OThis reaction is analogous to esterification protocols observed in structurally related compounds . The ester derivatives are typically synthesized to enhance lipophilicity for pharmacological studies.

Alkylation of the Thioxo Group

The thione (C=S) group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers: Thioxo group +R X→R S C+HXFor instance, alkylation of the thioxo group in similar imidazolidinones has been reported under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF .

Oxidation of the Thioxo Group

The thione can be oxidized to a sulfonic acid or sulfone using oxidizing agents like H2O2 or mCPBA:C SOxidizing AgentC SO3H or C SO2 RSuch transformations are critical for modifying electronic properties and bioactivity .

Salt Formation

The carboxylic acid group forms salts with inorganic bases (e.g., NaOH):COOH+NaOH→COO−Na++H2OSalts improve aqueous solubility, facilitating pharmacokinetic studies .

Nucleophilic Substitution at the Benzyl Position

The benzyl group may undergo electrophilic substitution (e.g., nitration, halogenation) under controlled conditions. For example, bromination at the para position of the benzyl ring has been observed in related compounds using Br2/FeBr3 .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the imidazolidinone ring may undergo hydrolysis. For example:ImidazolidinoneHCl H2OLinear amide or thioamideSuch reactions are pH-dependent and require optimization to avoid decomposition .

Amidation of the Acetic Acid Group

The carboxylic acid reacts with amines (e.g., NH3) via coupling agents (e.g., EDC/HOBt) to form amides:COOH+R NH2→CONHR+H2OThis is pivotal for prodrug development or modifying target specificity .

Mechanistic Insights and Challenges

- Steric Hindrance : The benzyl group at N1 may restrict access to the thioxo group, necessitating optimized reaction conditions .

- pH Sensitivity : The acetic acid group’s reactivity (e.g., esterification vs. amidation) depends on protonation states, requiring precise pH control .

- Competing Pathways : Oxidation of the thioxo group may compete with alkylation unless selective reagents are employed .

Eigenschaften

IUPAC Name |

2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMROWGDRHJNHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386771 |

Source

|

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52730-34-4 |

Source

|

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.